グリセリン

概要

説明

Glycyrin is a naturally occurring coumarin compound isolated from licorice (Glycyrrhiza uralensis Fisch). It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . Glycyrin has garnered significant interest in scientific research due to its potential therapeutic applications.

科学的研究の応用

Glycyrin has a wide range of scientific research applications, including:

Chemistry: Glycyrin is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Glycyrin has been studied for its anti-inflammatory properties.

Industry: Glycyrin is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

Target of Action

Glycyrin, also known as Glycerin or Glycerol, is a trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism . It is a PPAR-γ ligand of licorice . PPAR-γ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

When administered rectally, Glycyrin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . It decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the eye .

Biochemical Pathways

Glycyrin is involved in various biochemical pathways. It is a substrate for the synthesis of triacylglycerols and phospholipids in the liver and adipose tissue . It is also converted to glycerol 3-phosphate by the enzyme glycerol kinase, and the resulting glycerol 3-phosphate is oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .

Pharmacokinetics

Glycyrin is poorly absorbed when administered rectally . The onset of action for constipation relief is typically within 15 to 30 minutes .

Action Environment

Glycyrin is hygroscopic in nature, meaning it absorbs water from the air . This property can influence its action, efficacy, and stability. For instance, in dry environments, it may absorb moisture, potentially affecting its hygroscopic action. Conversely, in humid environments, it may become more effective due to the increased availability of water molecules .

生化学分析

Biochemical Properties

Glycyrin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to glycerol 3-phosphate by the enzyme glycerol kinase . The resulting glycerol 3-phosphate is then oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .

Cellular Effects

Glycyrin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in some organisms, the glycyrin component can enter the glycolysis pathway directly and provide energy for cellular metabolism .

Molecular Mechanism

Glycyrin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it is involved in the formation of glycerol-3-phosphate, a critical intermediate in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyrin change over time. It has been observed that the nitrate to nitrite reduction rate using glycyrin as the electron donor is much faster than the rate at which nitrite is converted to nitrogen gas .

Dosage Effects in Animal Models

The effects of glycyrin vary with different dosages in animal models. For instance, it has been observed that glycyrin can decrease the blood glucose levels of genetically diabetic mice .

Metabolic Pathways

Glycyrin is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the glycolysis pathway and lipid metabolism .

Transport and Distribution

Glycyrin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, the aquaglyceroporin GlpF selectively conducts small molecules, such as glycyrin, across the cell membrane under a concentration gradient of the substrate .

Subcellular Localization

Glycyrin is localized in various subcellular compartments. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, ZmGPDH1 and ZmGPDH3 were located to the cytosol and mainly recruited to the surface of endoplasmic reticulum (ER), whereas ZmGPDH4 and ZmGPDH5 were located in the chloroplast .

準備方法

Glycyrin can be synthesized through a series of chemical reactions starting from commercially available 2,4,6-trihydroxybenzaldehyde. The total synthesis involves 5–7 linear steps, with yields ranging from 12.3% to 21.2% . The synthetic route typically includes the formation of intermediate compounds through reactions such as hydroxylation, methylation, and cyclization under specific reaction conditions.

化学反応の分析

Glycyrin undergoes various chemical reactions, including:

Oxidation: Glycyrin can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of glycyrin.

Substitution: Glycyrin can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

類似化合物との比較

Glycyrin is often compared with other naturally occurring coumarins, such as glycycoumarin and 3-O-methylglycyrol. While all three compounds exhibit anti-inflammatory properties, glycyrin is the most potent among them . The unique structural features of glycyrin, such as its specific hydroxylation pattern, contribute to its enhanced bioactivity. Similar compounds include:

Glycycoumarin: Another coumarin isolated from licorice with anti-inflammatory and antioxidant properties.

3-O-Methylglycyrol: A methylated derivative of glycyrol with similar pharmacological activities.

Glycyrin’s distinct chemical structure and potent bioactivity make it a valuable compound for further research and development in various scientific fields.

生物活性

Glycyrin, a bioactive compound derived from the licorice plant (Glycyrrhiza spp.), has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on glycyrin, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Glycyrin

Glycyrin, also known as glycyrol, is a coumarin compound primarily found in licorice roots. It is recognized for its various health benefits, including anti-inflammatory, antioxidant, and hepatoprotective properties. Glycyrin's structure allows it to interact with multiple biological pathways, making it a subject of interest in pharmacological research.

Biological Activities

1. Anti-inflammatory Effects

Glycyrin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have demonstrated that glycyrin can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, contributing to its therapeutic potential in inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of glycyrin has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that glycyrin effectively scavenges free radicals, thereby protecting cells from oxidative stress .

3. Hepatoprotective Properties

Research highlights glycyrin's protective effects against liver damage induced by toxins. In animal models, glycyrin administration resulted in decreased serum levels of liver enzymes (ALT and AST), indicating reduced hepatocellular injury .

4. Antimicrobial Activity

Glycyrin has shown potential antimicrobial effects against various pathogens. Studies report that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its use in developing natural preservatives or therapeutic agents against infections .

5. Antidiabetic Effects

Recent investigations have revealed that glycyrin acts as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism. Glycyrin has been shown to significantly decrease blood glucose levels in diabetic animal models, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of glycyrin can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Glycyrin modulates enzymatic pathways involved in inflammation and oxidative stress.

- Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses and metabolic processes.

- Interaction with Cellular Receptors : As a PPAR-γ agonist, glycyrin enhances insulin sensitivity and glucose uptake in adipose tissues.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, glycyrin treatment led to a significant reduction in IL-6 production upon stimulation with lipopolysaccharides (LPS). This suggests its potential application in treating chronic inflammatory conditions like rheumatoid arthritis.

Case Study 2: Hepatoprotective Effects

A study conducted on rats exposed to carbon tetrachloride (CCl4) demonstrated that glycyrin administration significantly mitigated liver damage markers compared to control groups. Histopathological examinations revealed reduced fibrosis and inflammation in the liver tissues of treated rats.

Data Summary

The following table summarizes key biological activities and findings related to glycyrin:

特性

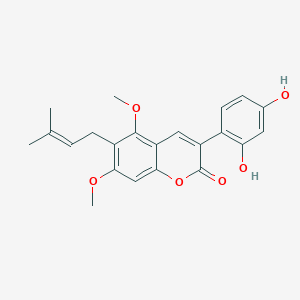

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGXZYUURXJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216255 | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66056-18-6 | |

| Record name | Glycyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994BQ9M3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 211 °C | |

| Record name | Glycyrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。